![molecular formula C10H8N2O4 B2442175 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid CAS No. 1040714-77-9](/img/structure/B2442175.png)
2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid
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Overview
Description
This compound is a pyrrolopyridine derivative with the chemical formula C10H8N2O4 and a molecular weight of 220.18 . It belongs to the class of organic compounds known as pyrrolocarbazoles .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring fused to a pyridine nucleus, forming a bicyclic heterocycle . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 220.18 and a chemical formula of C10H8N2O4 . Other properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Analgesic and Sedative Activity
The compound, being a derivative of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, has shown potential analgesic and sedative activity . In tests, all tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine . In addition, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .
Aldose Reductase Inhibitor
The compound, also known as Alrestatin, acts as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in glucose metabolism, and inhibitors of this enzyme are being researched for the treatment of complications of diabetes mellitus, such as diabetic neuropathy.
Crystal Structure Analysis
The compound’s crystal structure has been analyzed, providing valuable information about its molecular structure . This information can be useful in various fields, including drug design and materials science.
Synthesis of New Derivatives
The compound serves as a base for the synthesis of new derivatives with potential therapeutic applications . For example, new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been synthesized with potential analgesic and sedative activity .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the pyrrolopyrazine derivatives interact with their targets, leading to various biological activities .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been known to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities .
properties
IUPAC Name |
2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-5(10(15)16)12-8(13)6-2-3-11-4-7(6)9(12)14/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOJIEDSFXROIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid |
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